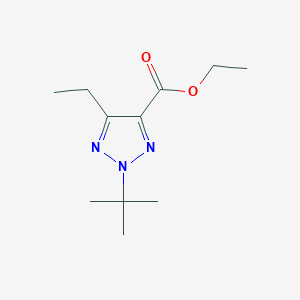
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrimidine ring substituted with hydrazinyl and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidin-4(3H)-one.
Hydrazination: The key step involves the introduction of the hydrazinyl group. This can be achieved by reacting 2-methylpyrimidin-4(3H)-one with hydrazine hydrate under reflux conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the hydrazination reaction efficiently.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to streamline the isolation and purification process.
化学反応の分析
Types of Reactions
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazinyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and alkylating agents are often used in substitution reactions.
Major Products Formed
Oxidation Products: Oxidation typically yields oxo derivatives.
Reduction Products: Reduction can produce hydrazine derivatives.
Substitution Products: Substitution reactions can lead to a variety of functionalized pyrimidine derivatives.
科学的研究の応用
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antiviral agents.
Biological Studies: The compound is used in studies investigating enzyme inhibition and receptor binding.
Materials Science: It is utilized in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: The compound finds use in the development of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Hydrazinyl-5-methylpyrimidin-4(3H)-one involves:
Molecular Targets: The compound can interact with various biological targets, including enzymes and receptors.
Pathways Involved: It may modulate biochemical pathways related to cell proliferation, apoptosis, and signal transduction.
類似化合物との比較
Similar Compounds
2-Hydrazinyl-4-methylpyrimidine: Similar structure but with different substitution patterns.
5-Hydrazinyl-2-methylpyrimidine: Another isomer with distinct chemical properties.
2-Hydrazinyl-5-ethylpyrimidin-4(3H)-one: An ethyl-substituted analogue.
Uniqueness
2-Hydrazinyl-5-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues. This uniqueness makes it a valuable compound for targeted research and application development.
特性
CAS番号 |
33575-17-6 |
|---|---|
分子式 |
C5H8N4O |
分子量 |
140.14 g/mol |
IUPAC名 |
2-hydrazinyl-5-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C5H8N4O/c1-3-2-7-5(9-6)8-4(3)10/h2H,6H2,1H3,(H2,7,8,9,10) |
InChIキー |
VGYDZMSZARMTMH-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(NC1=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-Amino-4-(hydroxymethyl)cyclohexyl]-2-pyrazinecarboxamide](/img/structure/B13108117.png)

![tert-butyl (1S,4R,5R)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13108133.png)

![1h-Cyclopenta[e]pyrrolo[1,2-a]pyrazine](/img/structure/B13108147.png)





![[2,2'-Bipyridine]-5-carboxamide](/img/structure/B13108196.png)


![6-Benzyl-4,7-diphenyl[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B13108210.png)
